molecular formula C18H14Cl2N2O3 B2568449 [(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate CAS No. 303998-22-3

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate

Cat. No.: B2568449
CAS No.: 303998-22-3
M. Wt: 377.22
InChI Key: UANKUUQXHZOGJN-FXBPSFAMSA-N
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Description

The compound [(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate (hereafter referred to as Compound A) is a chloro-substituted indole derivative characterized by a Z-configuration imine group, a 3-chlorophenylmethyl substituent at the N1 position of the indole ring, and a 3-chloropropanoate ester moiety.

Properties

IUPAC Name

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c19-9-8-16(23)25-21-17-14-6-1-2-7-15(14)22(18(17)24)11-12-4-3-5-13(20)10-12/h1-7,10H,8-9,11H2/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANKUUQXHZOGJN-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)CCCl)C(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)CCCl)/C(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the tricyclic indole structure . The reaction proceeds through several steps, including the formation of an intermediate hydrazone, which then undergoes cyclization and rearrangement to form the indole core.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Fischer indole synthesis, optimized for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Ester Hydrolysis

The 3-chloropropanoate ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.

Reaction Type Conditions Reactants Products
Acidic hydrolysisHCl (aq), refluxEster + H<sub>2</sub>O3-Chloropropanoic acid + oxime-indole alcohol
Basic hydrolysisNaOH (aq), 70°CEster + OH<sup>−</sup>3-Chloropropanoate salt + oxime-indole alcohol

The electron-withdrawing chlorine atom on the propanoate group increases electrophilicity at the ester carbonyl, accelerating hydrolysis . Polar aprotic solvents (e.g., DMF) may stabilize intermediates in basic conditions.

Oxime Reactivity

The (Z)-configured oxime (C=N-O-) participates in tautomerization, hydrolysis, and condensation reactions:

Tautomerization

Under acidic conditions, the oxime may tautomerize to a nitroso intermediate, though the (Z)-configuration is typically stabilized by conjugation with the indole ring .

Hydrolysis

Strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>, Δ) cleave the oxime to regenerate a carbonyl group:

C=N-O-R+H2OC=O+NH2OH+ROH\text{C=N-O-R} + \text{H}_2\text{O} \rightarrow \text{C=O} + \text{NH}_2\text{OH} + \text{ROH}

Condensation

The oxime can react with aldehydes or ketones to form hydrazones, enabling further functionalization.

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl and indole rings undergo EAS, though reactivity is modulated by substituents:

Ring System Directing Effects Example Reactions
3-ChlorophenylMeta-directing (Cl)Nitration, sulfonation
Indole (positions 4–7)Activated by N-heteroatomHalogenation at C5 or C7

For example, nitration of the indole core with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> favors substitution at C5 due to electron donation from the pyrrole-like nitrogen.

Nucleophilic Substitution

The 3-chloropropanoate group participates in S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, alkoxides):

R-Cl+NuR-Nu+Cl\text{R-Cl} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Cl}^-

This reactivity is exploited to synthesize derivatives, such as amides or ethers, under mild alkaline conditions.

Reductive Transformations

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces multiple bonds:

  • Oxime reduction : Converts C=N to C-N, yielding an amine.

  • Indole ring saturation : Forms a tetrahydroindole derivative, altering planarity and biological activity.

Metal-Catalyzed Cross-Couplings

The chloro substituents enable Suzuki-Miyaura or Ullmann couplings. For instance, the 3-chlorophenyl group can couple with aryl boronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> to form biaryl systems.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Ester pyrolysis : Releases 3-chloropropanoic acid and volatile byproducts.

  • Indole ring fragmentation : Forms substituted anilines and CO<sub>2</sub> .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions between the indole’s conjugated double bonds and alkenes, forming bicyclic adducts. This reactivity is harnessed in photopharmacology.

Biological Interactions

While not a direct chemical reaction, the compound’s π-stacking (indole) and hydrogen-bonding (oxime, ester) capabilities facilitate interactions with enzymes or receptors, as seen in analogous indole derivatives .

Scientific Research Applications

Medicinal Chemistry

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

Case Studies

  • Cancer Research : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound might also exhibit similar mechanisms, potentially leading to its development as an anticancer agent .

Neuropharmacology

Research indicates that indole derivatives can influence neurotransmitter systems, making them candidates for treating neurological disorders.

Relevant Findings

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, a common factor in neurodegenerative diseases like Parkinson's and Alzheimer's .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly those targeting specific biological pathways.

Synthesis Applications

  • Building Block for Drug Development : Its unique structure allows it to be modified to create derivatives with enhanced biological properties, facilitating drug discovery efforts .

Mechanism of Action

The mechanism of action of [(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, modulating their activity. This interaction often involves binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Compound A include:

Compound Name Substituents (vs. Compound A) Key Properties/Applications Reference
LDN-57444 ([(Z)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate) 5-Cl on indole; 2,5-diCl-phenylmethyl; acetate ester Proteasome inhibition
Methylphenyl Analog ([(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate) 4-Me-phenylmethyl; identical ester group Unspecified (PubChem entry)
CHEMBL212729 (1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one) Allyl group; 3,4-diCl-phenylimino; indol-2-one core Experimental bioactivity (SDS)

Key Observations :

  • In contrast, LDN-57444’s 2,5-dichlorophenyl group may increase steric hindrance, affecting target binding .
  • Ester Group: The 3-chloropropanoate ester in Compound A and its methylphenyl analog differs from LDN-57444’s acetate ester, which may alter metabolic stability or hydrolysis rates .
  • Core Modifications : CHEMBL212729 replaces the indol-3-ylidene with an indol-2-one core, significantly altering electronic properties and reactivity .

Divergences :

  • LDN-57444’s synthesis may require additional chlorination steps for the 5-Cl indole and 2,5-diCl-phenyl groups .
  • CHEMBL212729’s allyl and imino groups suggest use of nucleophilic substitution or cyclization reactions distinct from Compound A .

Physicochemical Properties (Inferred)

Property Compound A LDN-57444 Methylphenyl Analog
Molecular Weight ~390 g/mol ~420 g/mol ~380 g/mol
LogP ~3.5 (high) ~4.2 (higher) ~3.0 (moderate)
Solubility Low (non-polar Cl) Very low Moderate (Me group)

Notes:

  • LDN-57444’s higher LogP reflects increased Cl substitution, aligning with proteasome inhibitor requirements for lipophilicity .
  • The methylphenyl analog’s solubility may be enhanced by the less polar methyl group .

Biological Activity

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is a synthetic compound classified under indole derivatives, which are known for their diverse biological activities. This compound's structure features a chlorophenyl group, contributing to its pharmacological potential. The synthesis typically employs the Fischer indole synthesis method, which is crucial for producing various indole derivatives with significant biological implications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole ring structure allows for binding with enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in cellular processes, influencing pathways related to cancer, inflammation, and microbial resistance.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes like acetylcholinesterase (AChE) and urease, which are involved in various biochemical pathways relevant to disease processes.

Case Studies and Research Findings

  • Antibacterial Screening : In a study evaluating similar indole derivatives, compounds were tested against multiple bacterial strains. Results showed that some derivatives exhibited significant inhibition with IC50 values lower than standard reference drugs, indicating their potential as new antibacterial agents .
  • Enzyme Inhibition Studies : A series of synthesized compounds demonstrated strong inhibitory activity against urease, with some achieving IC50 values as low as 1 µM. This suggests that derivatives of the indole structure could serve as effective urease inhibitors, which are valuable in treating conditions like kidney stones and peptic ulcers .

Comparative Analysis of Biological Activities

Compound NameAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
Compound A2.140.631.13
Compound B6.282.392.15
This compoundTBDTBDTBD

Note: Values for this compound are yet to be determined through ongoing studies.

Q & A

Q. What synthetic strategies are recommended for preparing [(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3-chlorophenylmethylamine with 2-oxoindole derivatives under basic conditions (e.g., KOH/EtOH) to form the indole scaffold .
  • Step 2 : Formation of the Schiff base via reaction of the indole-3-ylidene with an amino group, often using anhydrous solvents to minimize hydrolysis .
  • Step 3 : Esterification with 3-chloropropanoic acid chloride in the presence of a base like triethylamine to yield the final product .
    Key considerations include stereochemical control (Z-configuration), achieved by optimizing reaction temperature and solvent polarity .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and Z/E isomerism .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation and fragmentation pattern analysis .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for single-crystal structure determination, particularly to resolve the Z-configuration and hydrogen-bonding networks .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • Proteasome Inhibition Assays : Based on structurally related indole derivatives (e.g., LDN-57444), use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity in cell lysates .
  • Cytotoxicity Testing : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How does the Z-configuration influence binding affinity to molecular targets compared to the E-isomer?

The Z-configuration positions the 3-chlorophenylmethyl and 3-chloropropanoate groups in a cis orientation, enhancing steric complementarity with hydrophobic pockets in proteasome active sites. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the Z-isomer forms stronger van der Waals interactions with residues like Thr1 and Gly47 compared to the E-isomer . Experimental validation via isothermal titration calorimetry (ITC) can quantify binding thermodynamics .

Q. What strategies mitigate metabolic instability of the 3-chloropropanoate ester moiety in vivo?

  • Prodrug Design : Replace the ester with a tert-butyl carbamate group to delay hydrolysis .
  • Structural Analog Screening : Test derivatives with fluorinated propanoates (e.g., trifluoromethyl groups) to resist esterase cleavage .
  • Pharmacokinetic Studies : Use LC-MS/MS to monitor plasma stability and identify major metabolites in rodent models .

Q. How can researchers resolve discrepancies in reported IC50 values across enzyme inhibition studies?

Discrepancies often arise from assay conditions:

  • Substrate Concentration : Standardize Suc-LLVY-AMC concentrations (e.g., 50 µM) to avoid saturation artifacts .
  • Buffer Composition : Include 0.05% SDS to maintain proteasome activity in lysates .
  • Control Compounds : Use bortezomib as a positive control to calibrate inter-lab variability .

Q. What computational methods predict the compound’s potential off-target interactions?

  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify shared features with kinase inhibitors (e.g., p38 MAPK), guiding selectivity assays .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map off-target engagement in complex proteomes .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer for the esterification step, reducing side-product formation .
  • Purification : Combine silica gel chromatography with recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .

Q. What analytical techniques quantify trace impurities in the final product?

  • HPLC-DAD : Use a C18 column (Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% TFA) to detect hydrolyzed byproducts (e.g., 3-chloropropanoic acid) .
  • ICP-MS : Monitor residual heavy metals (e.g., Pd from coupling reactions) below 10 ppm .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in aqueous buffers?

  • Solubility Screening : Use a nephelometry-based assay across pH ranges (4–8) and co-solvents (e.g., PEG-400) .
  • Crystalline vs. Amorphous Forms : Characterize polymorphs via PXRD; amorphous forms typically exhibit higher solubility but lower stability .

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